

# ARN-3236: A Technical Whitepaper on its Chemical Structure, Properties, and Cellular Mechanisms

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Compound of Interest		
Compound Name:	ARN-3236	
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#### **Abstract**

**ARN-3236** is a potent and selective small-molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a serine/threonine kinase implicated in various cellular processes. This document provides a comprehensive technical overview of **ARN-3236**, detailing its chemical structure, physicochemical properties, and its impact on key signaling pathways. The information presented herein is intended to support further research and development of **ARN-3236** as a potential therapeutic agent, particularly in the fields of oncology and neuroscience. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of the primary signaling pathways modulated by **ARN-3236** are rendered using Graphviz to facilitate a clear understanding of its mechanism of action.

# **Chemical Structure and Physicochemical Properties**

**ARN-3236**, with the IUPAC name 3-(2,4-Dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine, is a novel compound that has demonstrated significant biological activity.[1][2][3][4] Its core structure consists of a pyrrolopyridine scaffold substituted with dimethoxyphenyl and thienyl groups.



Table 1: Chemical and Physicochemical Properties of ARN-3236

Property	Value	Reference
IUPAC Name	3-(2,4-Dimethoxyphenyl)-4- (thiophen-3-yl)-1H-pyrrolo[2,3- b]pyridine	[2][3][4]
CAS Number	1613710-01-2	[2][4][5]
Chemical Formula	C19H16N2O2S	[2][3][4][5]
Molecular Weight	336.41 g/mol	[2][3][5][6]
SMILES	COC1=CC=C(C2=CNC3=NC= CC(C4=CSC=C4)=C32)C(OC) =C1	[2]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO	[5]
Purity	≥98% (HPLC)	[3]

## **Mechanism of Action: Selective SIK2 Inhibition**

**ARN-3236** functions as a potent, selective, and ATP-competitive inhibitor of SIK2.[5] Its inhibitory activity extends to other SIK family members, albeit with lower potency.

Table 2: Inhibitory Activity of ARN-3236 against SIK Isoforms

Target Kinase	IC <sub>50</sub>	Reference
SIK2	<1 nM	[1][6][7]
SIK1	21.63 nM	[1][6][7]
SIK3	6.63 nM	[1][6][7]

# Signaling Pathways Modulated by ARN-3236

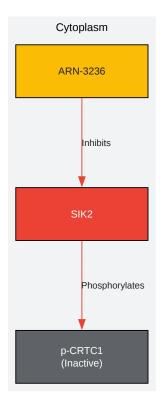


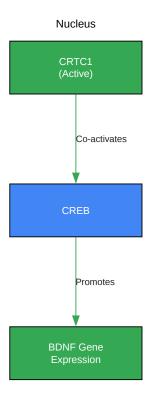
**ARN-3236** has been shown to exert its biological effects through the modulation of at least two key signaling pathways: the CRTC1-CREB-BDNF pathway in the context of depression and the AKT/survivin pathway in ovarian cancer.

## The CRTC1-CREB-BDNF Pathway in Depression

In preclinical models of depression, **ARN-3236** has demonstrated significant antidepressant-like effects.[1][6] This is achieved through the inhibition of SIK2, which normally phosphorylates and inactivates the CREB-regulated transcription coactivator 1 (CRTC1). By inhibiting SIK2, **ARN-3236** allows for the dephosphorylation and nuclear translocation of CRTC1, where it coactivates the transcription factor CREB. This, in turn, upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival and synaptic plasticity.[1]







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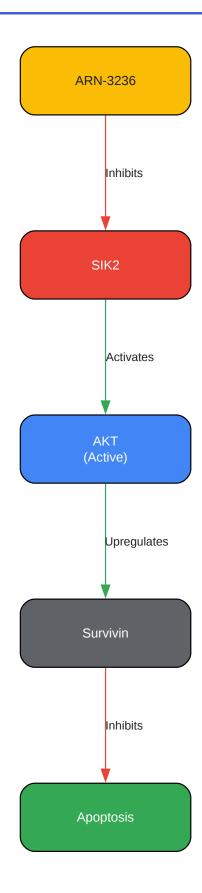
ARN-3236 modulation of the CRTC1-CREB-BDNF pathway.



## The AKT/Survivin Pathway in Ovarian Cancer

In the context of ovarian cancer, **ARN-3236** has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapeutic agents like paclitaxel.[6][7][8] This is mediated through the inhibition of the AKT/survivin signaling pathway. By inhibiting SIK2, **ARN-3236** leads to a reduction in the phosphorylation and activation of AKT, a key regulator of cell survival.[7] The downstream effector, survivin, an anti-apoptotic protein, is subsequently downregulated, leading to increased apoptosis in cancer cells.[7]









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